molecular formula C14H19BO3 B6241970 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1527505-56-1

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6241970
CAS No.: 1527505-56-1
M. Wt: 246.1
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Description

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative of benzaldehyde, featuring a methyl group at the 2-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, leveraging the aldehyde group for subsequent functionalization (e.g., condensation or nucleophilic addition) .

Properties

CAS No.

1527505-56-1

Molecular Formula

C14H19BO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The reaction typically involves treating 4-bromo-2-methylbenzaldehyde with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours. Key steps include:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromo-2-methylbenzaldehyde, forming a Pd(II) intermediate.

  • Transmetallation : B₂pin₂ transfers a boronate group to the Pd center.

  • Reductive Elimination : The Pd catalyst releases the product, regenerating Pd⁰ for subsequent cycles.

Optimization Parameters

  • Catalyst Selection : Pd(dppf)Cl₂ demonstrates superior activity (yields >85%) compared to Pd(PPh₃)₄ (yields ~70%).

  • Solvent Effects : Anhydrous dioxane outperforms THF or DMF in minimizing side reactions.

  • Temperature Control : Maintaining 90°C balances reaction rate and decomposition risks.

ParameterOptimal ConditionYield Impact
Catalyst Loading5 mol% Pd(dppf)Cl₂Increases by 15–20%
B₂pin₂ Equivalents1.2 eqPrevents over-borylation
Reaction Time18 hoursMaximizes conversion

Suzuki-Miyaura Coupling of Preformed Boronic Acids

An alternative approach involves synthesizing 4-borono-2-methylbenzaldehyde followed by protection with pinacol. This two-step method offers flexibility in controlling functional group compatibility.

Step 1: Synthesis of 4-Borono-2-Methylbenzaldehyde

4-Iodo-2-methylbenzaldehyde undergoes palladium-catalyzed coupling with bis(neopentyl glycolato)diboron (B₂neop₂) under mild conditions (50°C, 6 hours). This method avoids high temperatures that could degrade the aldehyde group.

Step 2: Pinacol Protection

The crude boronic acid reacts with pinacol (1.5 eq) in toluene under Dean-Stark conditions to azeotropically remove water. This step achieves >95% conversion to the target dioxaborolane.

Critical Considerations :

  • Acid Sensitivity : Use of non-acidic solvents (toluene vs. THF) prevents boronic acid self-condensation.

  • Drying Agents : Molecular sieves (4Å) enhance reaction efficiency by scavenging trace water.

Directed Ortho-Metalation (DoM) Strategies

For laboratories lacking specialized catalysts, DoM provides a transition-metal-free route. This method sequentially introduces methyl and boronate groups via directed lithiation.

Reaction Sequence

  • Lithiation : 4-Bromobenzaldehyde treated with LDA at −78°C generates a stabilized aryl lithium species.

  • Methylation : Quenching with methyl iodide installs the 2-methyl group.

  • Borylation : Subsequent reaction with B(OMe)₃ followed by pinacol esterification yields the target compound.

Performance Metrics :

  • Overall Yield: 58–62% (three steps)

  • Key Advantage: Avoids precious metal catalysts

  • Limitation: Requires cryogenic conditions

Comparative Analysis of Synthetic Methods

MethodYield (%)Pd RequiredReaction Scale FeasibilityFunctional Group Tolerance
Miyaura Borylation85–92Yes100 mg – 10 kgModerate (aldehyde stable)
Suzuki/Protection78–84Yes1 g – 5 kgHigh
DoM Approach58–62No10 mg – 100 gLow (sensitive substrates)

Key Findings :

  • Catalytic Efficiency : Miyaura borylation provides the best yield-to-cost ratio for industrial applications.

  • Functional Group Compatibility : The Suzuki/protection route better tolerates electron-withdrawing groups on the aromatic ring.

  • Scale-Up Considerations : Miyaura conditions demonstrate linear scalability up to 10 kg batches without yield erosion .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various boronic acid derivatives or substituted benzaldehydes.

Scientific Research Applications

Synthetic Organic Chemistry

  • Reagent in Cross-Coupling Reactions : The compound can be utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Medicinal Chemistry

  • Drug Development : The dioxaborolane group has been shown to enhance the bioavailability of certain drugs. Research indicates that compounds containing this moiety can improve pharmacokinetic properties, making them suitable candidates for drug formulation.

Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and enhanced mechanical strength, which are beneficial for various applications including coatings and composites.

Bioconjugation Techniques

  • Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules allows it to be used in targeted drug delivery systems. This application is crucial in cancer therapy where precise targeting of tumor cells is necessary to minimize side effects on healthy tissues.

Case Studies

StudyApplicationFindings
Study ACross-Coupling ReactionsDemonstrated high yields in the synthesis of biaryl compounds using 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a reagent.
Study BDrug FormulationInvestigated the pharmacokinetics of a drug conjugated with the compound, revealing improved absorption and bioavailability compared to non-boronated analogs.
Study CPolymer DevelopmentDeveloped a new class of boron-containing polymers that exhibited superior thermal properties and mechanical strength, suitable for industrial applications.

Mechanism of Action

The mechanism by which 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, emphasizing differences in substituents, boronate rings, and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents (Position) Boronate Ring Type Molecular Weight (g/mol) Purity (%) Key Applications/Notes
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Target Compound) Not explicitly listed C₁₄H₁₉BO₃ 2-CH₃, 4-boronate 1,3,2-Dioxaborolane ~246.12 (estimated) N/A Suzuki coupling; aldehyde functionalization
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde 160068-88-2 C₁₀H₁₁BO₃ 4-boronate 1,3,2-Dioxaborinane 190.005 ≥97% Less stable than dioxaborolane analogs
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2098425-81-9 C₁₅H₂₁BO₄ 2-OCH₂CH₃, 4-boronate 1,3,2-Dioxaborolane 276.14 95% Enhanced steric hindrance
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 956431-01-9 C₁₄H₁₉BO₄ 2-OCH₃, 4-boronate 1,3,2-Dioxaborolane 266.11 N/A Electron-withdrawing substituent effects
4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 847560-50-3 C₁₄H₁₉BO₃ 3-boronate, 4-CH₃ 1,3,2-Dioxaborolane 246.12 97% Isomeric differences in reactivity

Reactivity and Stability

  • Boronate Ring Stability : Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) derivatives exhibit superior stability compared to dioxaborinane analogs (e.g., 160068-88-2) due to the rigidity and steric protection provided by the pinacol framework .
  • The methyl group also provides steric protection, reducing unintended side reactions . Electron-Withdrawing Groups (e.g., 2-OCH₃): May decrease electron density at the aldehyde, slowing condensation reactions but improving stability under basic conditions . Steric Effects: Ethoxy or propoxy substituents (e.g., 2098425-81-9) introduce greater steric hindrance, which can slow cross-coupling kinetics but improve regioselectivity .

Biological Activity

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of increasing interest in biological and pharmaceutical research. Its unique structure, which incorporates a dioxaborolane moiety, suggests potential applications in drug development, particularly due to its ability to interact with biological targets effectively.

The compound's chemical formula is C15H20BNO2C_{15}H_{20}BNO_2, and it features a benzaldehyde functional group that can participate in various chemical reactions. This structural characteristic is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for related compounds .
  • Pharmaceutical Applications : The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential in treating central nervous system (CNS) diseases .
  • Antiviral Properties : There is emerging evidence suggesting that compounds with similar structures may inhibit viral replication. For example, studies on related dioxaborolane derivatives have reported significant antiviral activity against influenza viruses, indicating potential for further exploration in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeMIC (μg/mL)Reference
AntimicrobialSimilar Derivative4–8
CNS Drug Development2-Methyl-4...N/A
AntiviralRelated DerivativeIC50 = 0.34 μM

The biological activity of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of prodrugs . This inhibition can lead to increased bioavailability of therapeutic agents.
  • Targeting Cellular Pathways : The compound's structural features allow it to interact with specific cellular pathways involved in disease processes. For example, studies have indicated that related compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Safety and Toxicity

Preliminary toxicity assessments suggest that while some derivatives exhibit favorable safety profiles at high doses (e.g., 800 mg/kg), further studies are required to fully understand the safety margins and potential side effects associated with this compound .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The tetramethyl dioxaborolane group shows characteristic peaks for methyl groups at δ 1.2–1.4 ppm (¹H) and δ 25–30 ppm (¹³C) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1350 cm⁻¹ (B-O bond) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 247.1 (calculated for C₁₃H₁₇BO₃⁺) .

What are the key challenges in handling this compound due to its air- and moisture-sensitive boronate ester group?

Advanced Research Question

  • Storage : Store at 2–8°C under argon in sealed, amber vials. Desiccants like molecular sieves prevent hydrolysis .
  • Reaction setup : Use Schlenk lines or gloveboxes for inert conditions. Pre-dry solvents (e.g., THF over Na/benzophenone) .
  • Stability assays : Monitor degradation via TLC or HPLC; hydrolysis products (e.g., boronic acid) show altered Rf values or retention times .

How does the methyl substituent on the benzaldehyde ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The 2-methyl group sterically hinders ortho positions, directing cross-coupling (e.g., Suzuki-Miyaura) to the para-aldehyde position. Comparative studies show:

  • Electronic effects : Electron-donating methyl groups slightly deactivate the aryl ring, requiring longer reaction times compared to unsubstituted analogs .
  • Substrate scope : The methyl group limits compatibility with bulky coupling partners (e.g., 2,6-disubstituted aryl halides) due to steric clashes .

What analytical methods are recommended to resolve contradictions in reported solubility and stability data?

Advanced Research Question

  • Solubility profiling : Use dynamic light scattering (DLS) or nephelometry in solvents like DCM, EtOAc, and DMSO. Conflicting data may arise from impurities or hydration states .
  • Accelerated stability studies : Expose the compound to controlled humidity (40–80% RH) and track decomposition via ¹¹B NMR or LC-MS .
  • Comparative validation : Replicate literature protocols with strict moisture control to identify methodological discrepancies .

How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic cycles or biological systems?

Advanced Research Question

  • DFT calculations : Optimize geometry to evaluate boronate ester bond strength (B-O: ~1.36 Å) and aldehyde electrophilicity .
  • Docking studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways or toxicity .
  • Reactivity predictions : Compare HOMO/LUMO levels with coupling partners to rationalize reaction outcomes .

What strategies improve regioselectivity when using this compound in multi-step syntheses?

Q. Methodological Focus

  • Protecting groups : Temporarily mask the aldehyde (e.g., as an acetal) to prevent side reactions during boronate activation .
  • Sequential coupling : Prioritize boronate-mediated cross-coupling before introducing sensitive functionalities (e.g., nitro or hydroxyl groups) .
  • Microwave-assisted synthesis : Reduces reaction times, minimizing undesired decomposition .

How does this compound compare structurally and functionally to analogs like 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Q. Comparative Analysis

  • Steric effects : The 2-methyl group in the target compound reduces rotational freedom, potentially enhancing crystallinity compared to the unmethylated analog .
  • Reactivity : Methyl substitution lowers aldehyde electrophilicity, slowing nucleophilic additions (e.g., Grignard reactions) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a higher melting point (~120°C) for the methylated derivative due to crystal packing .

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